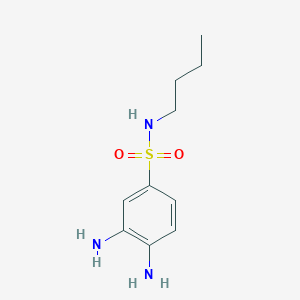![molecular formula C19H14ClF3N2 B2617473 4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline CAS No. 2058814-27-8](/img/structure/B2617473.png)
4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline, or 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline, is a synthetic aromatic amine compound with a range of potential applications in scientific research. It has a molecular formula of C14H12ClF3N3 and a molecular weight of 306.7 g/mol. This compound is a derivative of aniline and has a highly polar structure due to the presence of the trifluoromethyl group. Its potential applications include use in the synthesis of novel compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate.
Applications De Recherche Scientifique
4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline has a range of potential applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of novel compounds, and as a pharmaceutical intermediate. It is also used in the synthesis of chiral compounds, which are important in drug discovery and development. Additionally, this compound has been studied for its potential use in the synthesis of polymers and other materials.
Mécanisme D'action
Target of Action
Similar compounds have been found to act on cell surface tyrosine kinase receptors . These receptors play a crucial role in many cellular processes including growth, differentiation, metabolism, and apoptosis .
Mode of Action
It is suggested that similar compounds interact with their targets, such as tyrosine kinase receptors, leading to subsequent activation of intracellular kinases . This interaction can result in changes in cellular processes such as proliferation and angiogenesis .
Biochemical Pathways
It is known that tyrosine kinase receptors, which are potential targets of this compound, are involved in several key biochemical pathways, including the mapk/erk pathway, pi3k/akt pathway, and jak/stat pathway . The activation or inhibition of these pathways can have downstream effects on cell proliferation, survival, and differentiation .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are mentioned in the context of similar compounds .
Result of Action
It is suggested that similar compounds can influence tumor cell proliferation and angiogenesis , likely through their interaction with tyrosine kinase receptors and subsequent activation of intracellular kinases .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable and can be stored and handled safely in the laboratory. Additionally, it is a relatively inexpensive compound and can be purchased in bulk. However, the compound is not highly soluble in water, which can limit its use in certain experiments. Additionally, the compound is not very reactive and may require the use of other reagents to facilitate its reaction with other compounds.
Orientations Futures
There are several potential future directions for the use of 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline. One potential direction is the use of the compound in the synthesis of novel compounds, such as chiral compounds, polymers, and other materials. Additionally, the compound could be used in the development of pharmaceuticals, as it has been shown to have potential as a pharmaceutical intermediate. Additionally, the compound could be used as a reagent in organic synthesis, as it can facilitate the formation of new bonds between molecules. Finally, further research could be conducted to further understand the biochemical and physiological effects of the compound.
Méthodes De Synthèse
The synthesis of 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline is a multi-step process that involves several chemical reactions. The first step is the preparation of N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline by reacting aniline with 5-(trifluoromethyl)-2-pyridine in the presence of a base such as pyridine. The next step is the reaction of the resulting N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction produces 4-Cl-N-{4-[5-(CF3)-2-pyridinyl]benzyl}aniline.
Propriétés
IUPAC Name |
4-chloro-N-[[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2/c20-16-6-8-17(9-7-16)24-11-13-1-3-14(4-2-13)18-10-5-15(12-25-18)19(21,22)23/h1-10,12,24H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWWPXVFUPARMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2617390.png)

![(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2617393.png)

![5-cyano-4-(furan-2-yl)-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2617397.png)



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2617405.png)


![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)
![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)